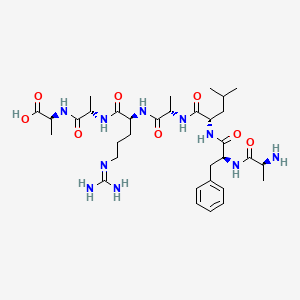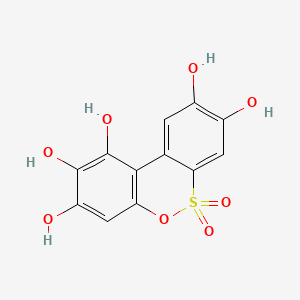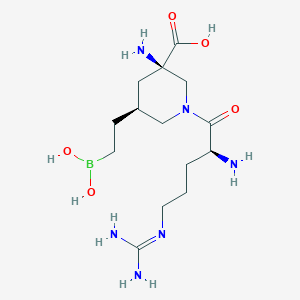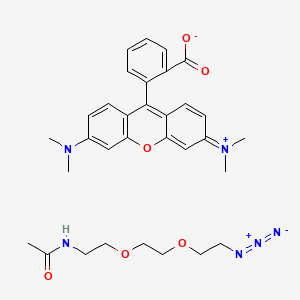
Tamra-peg2-N3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tamra-peg2-N3 is a dye derivative of tetramethylrhodamine (TAMRA) containing four polyethylene glycol (PEG) units. It is commonly used in various scientific research applications due to its fluorescent properties. The compound contains an alkyne group (N3) that allows it to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tamra-peg2-N3 is synthesized by attaching PEG units to the TAMRA dye. The synthesis involves the following steps:
Activation of TAMRA: The TAMRA dye is first activated by converting it into a reactive intermediate.
PEGylation: The activated TAMRA is then reacted with PEG units to form the PEGylated TAMRA derivative.
Introduction of Alkyne Group: The final step involves introducing the alkyne group (N3) to the PEGylated TAMRA.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation of TAMRA: Large quantities of TAMRA are activated using suitable reagents.
PEGylation in Bulk: The activated TAMRA is reacted with PEG units in large reactors.
Introduction of Alkyne Group: The alkyne group is introduced to the PEGylated TAMRA in bulk quantities.
Analyse Chemischer Reaktionen
Types of Reactions
Tamra-peg2-N3 undergoes several types of chemical reactions, including:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAc): This reaction involves the formation of a triazole ring between the alkyne group of this compound and an azide group.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs with molecules containing dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) groups.
Common Reagents and Conditions
CuAAc Reaction: Common reagents include copper sulfate and sodium ascorbate. The reaction is typically carried out in an aqueous solution at room temperature.
SPAAC Reaction: Common reagents include DBCO or BCN derivatives.
Major Products Formed
CuAAc Reaction: The major product is a triazole ring formed between the alkyne group of this compound and an azide group.
SPAAC Reaction: The major product is a triazole ring formed between the alkyne group of this compound and a DBCO or BCN group.
Wissenschaftliche Forschungsanwendungen
Tamra-peg2-N3 has a wide range of scientific research applications, including:
Chemistry: It is used as a fluorescent dye in various chemical reactions and assays.
Biology: It is used for labeling and detecting biomolecules in biological samples.
Medicine: It is used in diagnostic assays and imaging techniques.
Industry: It is used in the development of fluorescent probes and sensors
Wirkmechanismus
Tamra-peg2-N3 exerts its effects through its fluorescent properties. The compound absorbs light at a specific wavelength and emits light at a different wavelength, making it useful for detecting and imaging biomolecules. The alkyne group allows it to undergo click chemistry reactions, enabling the labeling and detection of target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Carboxytetramethylrhodamine Azide: This compound is similar to Tamra-peg2-N3 but lacks the PEG units.
Tetramethylrhodamine Alkyne: This compound is similar to this compound but lacks the PEG units and the alkyne group.
Uniqueness
This compound is unique due to the presence of PEG units, which enhance its solubility and stability in aqueous solutions. The alkyne group allows it to undergo click chemistry reactions, making it versatile for various applications .
Eigenschaften
Molekularformel |
C32H38N6O6 |
|---|---|
Molekulargewicht |
602.7 g/mol |
IUPAC-Name |
N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]acetamide;2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate |
InChI |
InChI=1S/C24H22N2O3.C8H16N4O3/c1-25(2)15-9-11-19-21(13-15)29-22-14-16(26(3)4)10-12-20(22)23(19)17-7-5-6-8-18(17)24(27)28;1-8(13)10-2-4-14-6-7-15-5-3-11-12-9/h5-14H,1-4H3;2-7H2,1H3,(H,10,13) |
InChI-Schlüssel |
NJKFVGAZCGIYDQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NCCOCCOCCN=[N+]=[N-].CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=CC=C4C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


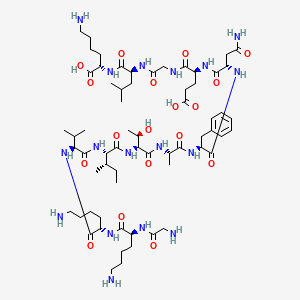
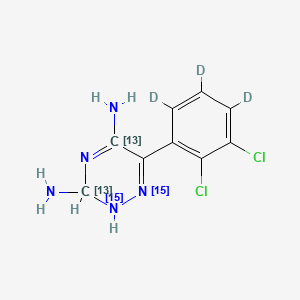
![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3,7,11,15-tetramethylhexadecanethioate](/img/structure/B12385325.png)
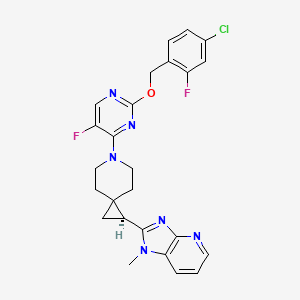
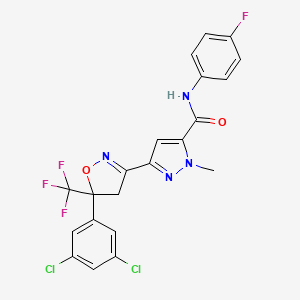
![N-butan-2-yl-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12385333.png)
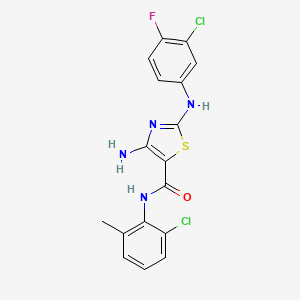
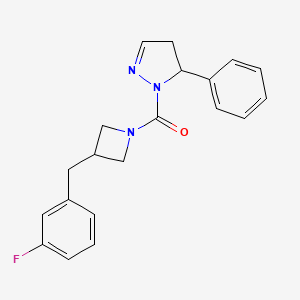

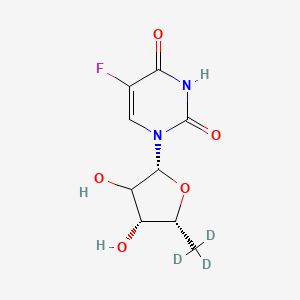
![(3S,8S,9S,10R,13S,14S,16S,17R)-17-[(1S)-1-[(2S,5S)-1,5-dimethylpiperidin-2-yl]ethyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16-diol](/img/structure/B12385379.png)
